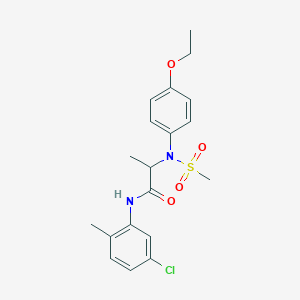
N-(5-chloro-2-methylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
Overview
Description
N-(5-chloro-2-methylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide: is a synthetic organic compound characterized by its complex structure, which includes a chloro-substituted phenyl ring, an ethoxy-substituted phenyl ring, and a methylsulfonyl group attached to an alaninamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide typically involves multi-step organic reactions. One common approach includes:
Starting Materials: 5-chloro-2-methylaniline, 4-ethoxybenzaldehyde, and methylsulfonyl chloride.
Step 1: Formation of an imine intermediate by reacting 5-chloro-2-methylaniline with 4-ethoxybenzaldehyde under acidic conditions.
Step 2: Reduction of the imine intermediate to form the corresponding amine.
Step 3: Acylation of the amine with methylsulfonyl chloride to introduce the methylsulfonyl group.
Step 4: Coupling of the resulting intermediate with alanine or its derivatives to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: Using catalysts and optimizing temperature, pressure, and solvent conditions to maximize yield and purity.
Scale-Up Techniques: Employing continuous flow reactors and automated systems to ensure consistent production at a larger scale.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~).
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Introduction of new functional groups on the aromatic rings.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Material Science: Used in the synthesis of advanced materials with specific properties, such as polymers or coatings.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Industrial Chemistry: Employed in the development of new chemical processes and products.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulating biochemical pathways, such as signal transduction or metabolic processes, leading to desired therapeutic or material properties.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(5-chloro-2-methylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(ethylsulfonyl)alaninamide: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.
Uniqueness
N-(5-chloro-2-methylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(4-ethoxy-N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4S/c1-5-26-17-10-8-16(9-11-17)22(27(4,24)25)14(3)19(23)21-18-12-15(20)7-6-13(18)2/h6-12,14H,5H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNYKHJDTMIUDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C(C)C(=O)NC2=C(C=CC(=C2)Cl)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![propyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B3969985.png)
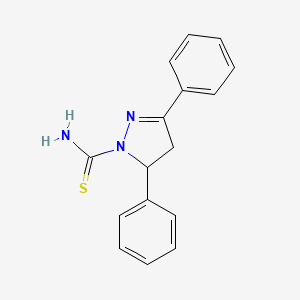
![4-methoxy-6-{4-[4-(1-pyrrolidinylmethyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}pyrimidine bis(trifluoroacetate)](/img/structure/B3969999.png)
![N-(2-ethyl-2H-1,2,3-triazol-4-yl)-2-[5-(4-methoxyphenyl)-1H-indazol-1-yl]acetamide](/img/structure/B3970007.png)
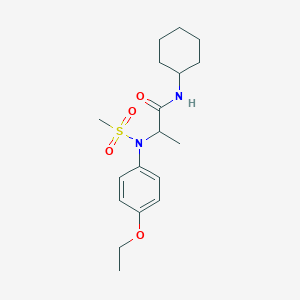
![N-{2-[methyl(phenyl)amino]cyclohexyl}benzenesulfonamide](/img/structure/B3970021.png)
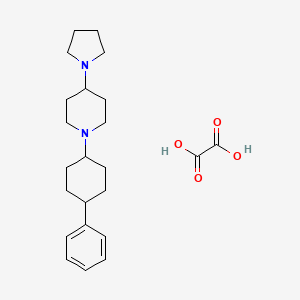
![1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[(4-METHYLPHENYL)SULFANYL]ETHAN-1-ONE](/img/structure/B3970032.png)
![17-(2,4-Dichlorophenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B3970045.png)
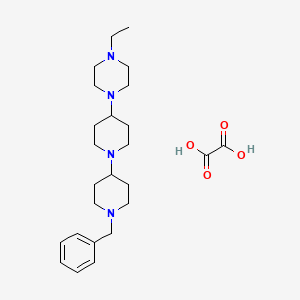
![2-methoxy-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B3970054.png)
![2-[4-[(6-fluoro-2-quinolinyl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B3970062.png)
![ethyl 4,5-dimethyl-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3970065.png)
![7-(FURAN-2-YL)-10-PHENYL-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLINE-9,11-DIONE](/img/structure/B3970067.png)
